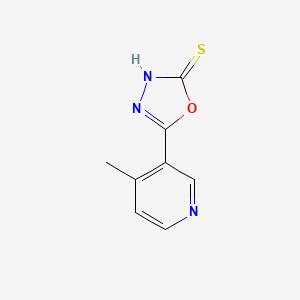
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol is an organic compound that features a benzylamine moiety substituted with three methoxy groups at the 2, 3, and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3,4-trimethoxybenzyl)amino)propan-2-ol typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with 1,3-diaminopropan-2-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The yield of this reaction is reported to be around 60%, with the product being purified through recrystallization from isopropanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol has been studied for its potential cardioprotective properties. Research has shown that this compound can significantly block the development of rhythm disturbances and reduce ST segment depression in models of ischemia . Additionally, it has been investigated for its antiarrhythmic and anti-ischemic activities, making it a promising candidate for further development in cardiovascular medicine .
Mecanismo De Acción
The cardioprotective effects of 1-((2,3,4-trimethoxybenzyl)amino)propan-2-ol are believed to be mediated through its interaction with multiple molecular targets. These include ion channels and receptors involved in cardiac rhythm regulation. By modulating these targets, the compound can prevent arrhythmias and protect cardiac tissue from ischemic damage .
Comparación Con Compuestos Similares
Similar Compounds
N1-(2,3,4-Trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine: This compound shares a similar structure and has been studied for its cardioprotective properties.
1-(3,4,5-Trimethoxybenzyl)-4-{2-[(3,4,5-trimethoxybenzyl)amino]ethyl}piperazine: Another related compound with significant antiarrhythmic activity.
Uniqueness
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which may contribute to its distinct pharmacological profile. Its ability to interact with multiple molecular targets and pathways highlights its potential as a versatile cardioprotective agent .
Propiedades
Fórmula molecular |
C13H21NO4 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
1-[(2,3,4-trimethoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C13H21NO4/c1-9(15)7-14-8-10-5-6-11(16-2)13(18-4)12(10)17-3/h5-6,9,14-15H,7-8H2,1-4H3 |
Clave InChI |
FLBKNWGFRDZFFX-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCC1=C(C(=C(C=C1)OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)


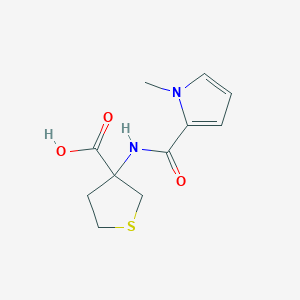
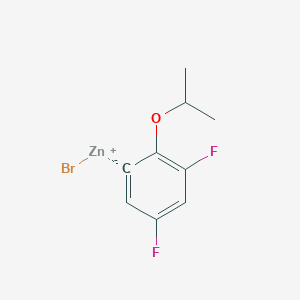
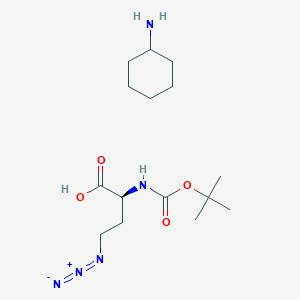
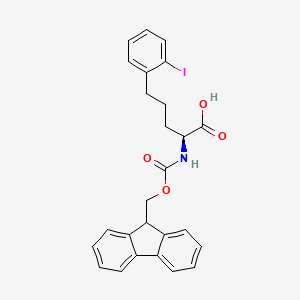
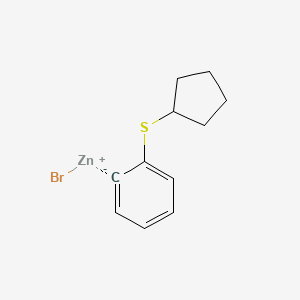
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
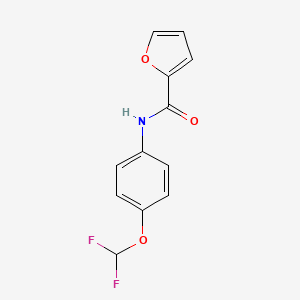
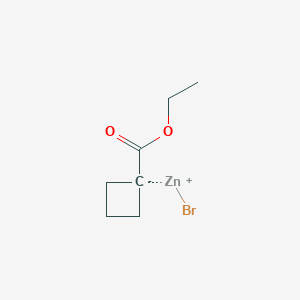
![Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14891328.png)
